2-Deoxystreptamine phosphate is a significant compound in the field of medicinal chemistry, primarily known for its role as a central scaffold in aminoglycoside antibiotics. This compound is derived from 2-deoxystreptamine, which is itself a key component in the structure of various antibiotics such as gentamicin and kanamycin. The phosphate group enhances the compound's biological activity and solubility, making it crucial for therapeutic applications.
2-Deoxystreptamine phosphate is synthesized through enzymatic pathways in microorganisms, particularly in the biosynthesis of aminoglycoside antibiotics. The initial precursor, 2-deoxy-scyllo-inosose, is formed from D-glucose-6-phosphate by specific enzymes encoded in biosynthetic gene clusters of bacteria, such as Micromonospora purpurea and Streptomyces griseus .
Chemically, 2-deoxystreptamine phosphate belongs to the class of aminoglycoside antibiotics. It is categorized as an aminocyclitol due to its cyclic structure containing amino groups that are essential for its antibiotic activity.
The synthesis of 2-deoxystreptamine phosphate involves several methods:
The biosynthetic pathway includes three crucial enzymes: NeoA, NeoB, and NeoC, which catalyze the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose and subsequently to 2-deoxystreptamine . The phosphorylation step is critical for enhancing the compound's solubility and biological activity.
The molecular structure of 2-deoxystreptamine phosphate consists of a bicyclic aminocyclitol framework with hydroxyl and amino groups attached. The phosphate group is typically esterified to one of the hydroxyl groups on the sugar moiety.
2-Deoxystreptamine phosphate participates in various chemical reactions:
The reaction mechanisms often involve nucleophilic attacks on electrophilic centers within ribosomal RNA, leading to inhibition of protein synthesis in susceptible bacteria.
The primary mechanism by which 2-deoxystreptamine phosphate exerts its antibacterial effects is through binding to the ribosomal A site. This binding interferes with protein biosynthesis by preventing proper decoding of mRNA .
Studies indicate that specific interactions between the drug and ribosomal RNA are critical for its action. For instance, hydrogen bonding between the drug and nucleotides within the ribosome facilitates effective inhibition .
2-Deoxystreptamine phosphate is primarily utilized in:
This compound remains a focal point in ongoing research aimed at developing more effective antimicrobial agents against resistant bacterial strains.
2-Deoxystreptamine (2-DOS) emerged as a pivotal structural scaffold in antibiotic development following the discovery of streptomycin in 1944. Isolated from Streptomyces griseus, streptomycin marked the first aminoglycoside antibiotic but lacked the 2-DOS core. The significance of 2-DOS became apparent with the subsequent identification of the neomycin complex from Streptomyces fradiae in 1949, which featured the 4,5-disubstituted-2-DOS motif as its central pharmacophore [1] [4]. This pseudodisaccharide unit, comprising two amino sugars glycosidically linked to a diamino cyclohexane core (2-DOS), defined a new class of aminoglycosides with broad-spectrum activity against Gram-negative bacteria. The 1950s witnessed the discovery of natural 2-DOS-containing antibiotics like paromomycin (from S. rimosus), lividomycin (from S. lividus), and ribostamycin (from S. ribosidificus), each demonstrating distinct biological profiles attributable to modifications on the 2-DOS scaffold [1]. A breakthrough occurred with the isolation of butirosins from Bacillus circulans, which bore a unique 4-amino-2(S)-hydroxybutyryl (AHBA) side chain on the 1-amino group of 2-DOS. This modification inspired the development of semisynthetic derivatives like amikacin (derived from kanamycin A) and isepamicin, designed to evade inactivation by aminoglycoside-modifying enzymes (AMEs) [1] [4]. The approval of plazomicin in 2018—the first new 2-DOS-based aminoglycoside in nearly four decades—underscores the enduring relevance of this scaffold in overcoming antibiotic resistance [4].
Table 1: Key 2-Deoxystreptamine (2-DOS)-Containing Aminoglycosides and Their Origins
Aminoglycoside | Producing Organism | Year Introduced/Discovered | Structural Distinction |
---|---|---|---|
Neomycin B | Streptomyces fradiae | 1949 | Prototypical 4,5-disubstituted 2-DOS |
Paromomycin I | Streptomyces rimosus | 1950s | 4-O-aminosugar variation; antiparasitic activity |
Ribostamycin | Streptomyces ribosidificus | 1970 | Pseudotrisaccharide with one aminosugar |
Butirosin | Bacillus circulans | 1971 | 1-N-AHBA side chain |
Amikacin | Semisynthetic (from kanamycin) | 1981 | 1-N-L-AHBA side chain |
Plazomicin | Semisynthetic (from sisomicin) | 2018 | Hydroxyethyl and hydroxyaminobutyryl modifications |
Phosphate derivatives of 2-DOS play critical roles in both the biosynthesis and antibacterial mechanisms of aminoglycosides. Biosynthetically, glucose-6-phosphate serves as the primary precursor for 2-DOS formation. The enzyme 2-deoxy-scyllo-inosose synthase (e.g., GtmA in the gentamicin pathway) catalyzes the cyclization of glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI), the first committed intermediate toward 2-DOS [8]. Subsequent amination and phosphorylation steps yield the functional core of aminoglycosides. Crucially, phosphate-containing intermediates like NDP-β-D-glucose and NDP-4″-amino-4″-deoxy-β-D-glucose are activated donors for glycosyltransferases (e.g., AprO in apramycin biosynthesis) that construct the final oligosaccharide architecture [6]. The enzymatic utilization of NDP-β-D-hexoses—a deviation from the typical NDP-α-D-hexoses or NDP-β-L-hexoses in glycosylation—expands the biochemical repertoire for generating structural diversity [6].
Functionally, phosphorylation of hydroxyl groups on 2-DOS-derived aminoglycosides constitutes a primary bacterial resistance mechanism. Aminoglycoside phosphotransferases (APHs), such as APH(2″)-IIa, specifically transfer the γ-phosphate of ATP (or GTP) to the 2″-, 3′-, or 6′-hydroxyl groups of ring I (the 6-aminohexose moiety attached at position 4 of 2-DOS) [3] [5]. This modification sterically hinders drug binding to the 16S rRNA A-site within the 30S ribosomal subunit. Structural studies reveal that the 4′-hydroxyl group of ring I forms hydrogen bonds with the bulged adenines A1492/A1493 in bacterial rRNA, stabilizing the drug-ribosome complex [7]. Phosphorylation at adjacent positions (e.g., 3′, 5″, or 6′) disrupts these interactions, significantly reducing antibacterial efficacy. Mutant APH(2″)-IIa enzymes (e.g., R92H/D268N) exhibit enhanced catalytic efficiency toward amikacin and isepamicin through decreased Km values, demonstrating how evolutionary pressure can broaden resistance profiles [5].
Table 2: Sites of Phosphorylation in 2-DOS Aminoglycosides and Associated Resistance Enzymes
Phosphorylation Site | Target Aminoglycosides | Enzyme Class | Effect on Ribosome Binding |
---|---|---|---|
3′-OH | Kanamycin, Neomycin | APH(3′) | Disrupts H-bond to A1492 phosphate; impedes ring I positioning |
2″-OH | Gentamicin, Kanamycin | APH(2″) | Steric clash with G1405; destabilizes pseudo base-pair with A1408 |
6′-OH | Amikacin, Tobramycin | APH(6) | Disrupts stacking with G1491; weakens H-bond to A1408 N1 |
5″-OH | Neomycin, Ribostamycin | APH(9) | Alters orientation of ring III; reduces affinity for minor groove of rRNA |
Research on phosphorylated 2-DOS derivatives spans three interconnected domains: biosynthetic enzymology, resistance mechanism elucidation, and rational drug design.
Biosynthetic Pathway Reconstitution: Complete in vitro reconstitution of pathways like apramycin biosynthesis has clarified the role of phosphate-activated intermediates. Enzymes such as phosphomutase AprJ and nucleotide transferase AprK convert glucose-6-phosphate to NDP-β-D-glucose, a precursor for the unusual bicyclic dialdose moiety. Dehydrogenase AprD5 and transaminase AprL then catalyze 4″-amination without prior deoxygenation—a deviation from classical aminosugar biosynthesis [6]. These findings enable bioengineering of novel glycosylation patterns via enzyme manipulation.
Resistance Profiling and Enzyme Evolution: Directed evolution of resistance enzymes (e.g., APH(2″)-IIa) identifies mutations (R92H, D268N) that expand substrate specificity toward historically "resistant" aminoglycosides like amikacin [5]. Kinetic analyses reveal that mutations enhance catalytic efficiency (kcat/Km) by optimizing substrate binding (↓Km) or accelerating phosphate transfer (↑kcat). Surveillance of clinical isolates detects emerging ribosomal methyltransferases (e.g., RmtA, ArmA) that methylate 16S rRNA at G1405, occluding the phosphate-binding pocket and conferring pan-aminoglycoside resistance [3].
Synthetic Modifications to Evade Phosphorylation: Structure-activity relationship (SAR) studies focus on 4′-O-alkyl/acyl substitutions to sterically block phosphorylation. 4′,6′-O-Benzylidene acetals (e.g., compound 1) exhibit >900-fold loss of activity against bacterial strains with G1408 or C1491 rRNA mutations, indicating reduced off-target binding to human mitochondrial/cytosolic ribosomes [7]. Ether derivatives (4′-O-ethyl, 4′-O-allyl) retain antibacterial potency while showing negligible affinity for eukaryotic rRNA, mitigating ototoxicity risks associated with mitochondrial translation inhibition.
Chemical Biology Tools: Phosphorylated 2-DOS intermediates serve as probes for glycosyltransferase specificity. For instance, AprO's tolerance for both NDP-β-D-glucose and NDP-4″-amino-4″-deoxy-β-D-glucose enables chemoenzymatic synthesis of apramycin analogs [6]. Such approaches facilitate the generation of libraries for screening next-generation aminoglycosides with improved selectivity.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7